Ala-D-gamma-Glu-Lys-D-Ala-D-Ala (trifluoroacetate salt)
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Overview
Description
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala (trifluoroacetate salt) is a pentapeptide tail of the peptidoglycan precursor UDPMurNAc-l-Ala-gamma-d-Glu-l-Lys (Gly) (5)-d-Ala-d-Ala. This compound is significant in the study of peptidoglycan biosynthesis, degradation, and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of peptide bond formation and degradation.
Biology: Plays a crucial role in understanding peptidoglycan biosynthesis and its role in bacterial cell wall integrity.
Medicine: Investigated for its potential in developing new antibiotics targeting peptidoglycan biosynthesis.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala involves its role as a peptidoglycan precursor. It is incorporated into the bacterial cell wall, where it serves as a substrate for enzymes involved in peptidoglycan biosynthesis. This process is essential for maintaining cell wall integrity and function. The compound’s interaction with glycopeptide antibiotics, such as vancomycin, inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors .
Comparison with Similar Compounds
Similar Compounds
D-Ala-D-Ala: A dipeptide that is also a component of peptidoglycan precursors.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.
N-Acetylmuramic acid: A key component of the peptidoglycan structure
Uniqueness
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is unique due to its specific sequence and role in peptidoglycan biosynthesis. Its ability to interact with glycopeptide antibiotics makes it a valuable tool in studying antibiotic resistance mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C24H38F6N6O12 |
---|---|
Molecular Weight |
716.6 g/mol |
IUPAC Name |
(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H36N6O8.2C2HF3O2/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32;2*3-2(4,5)1(6)7/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34);2*(H,6,7)/t10-,11+,12+,13-,14+;;/m0../s1 |
InChI Key |
DTKFFEIBEHXECM-IXBCGKDMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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